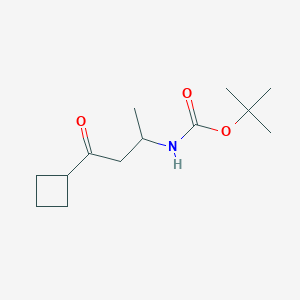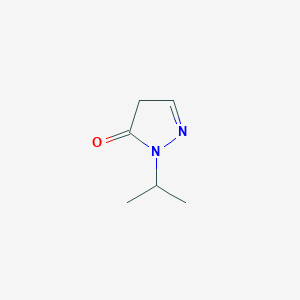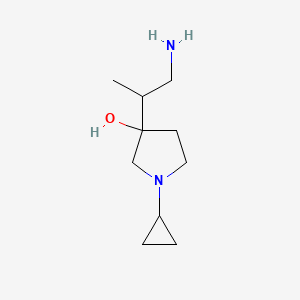![molecular formula C10H16O3 B13163472 Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13163472.png)
Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound that belongs to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a cyclohexane ring and an oxirane ring, with a methyl ester functional group attached to the cyclohexane ring. The presence of the isopropyl group adds to its structural complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate can be achieved through several synthetic routes. One common method involves the [2+2] cycloaddition reaction, where an alkene and a carbonyl compound react under photochemical conditions to form the spiro compound. The reaction typically requires a photochemical reactor and a suitable light source to initiate the cycloaddition process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and light intensity, are carefully controlled to optimize the yield and purity of the product. Additionally, the use of catalysts and solvents can further enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, where nucleophiles such as amines or thiols replace the ester group to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amides, thioesters.
Aplicaciones Científicas De Investigación
Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spiro compounds and other heterocyclic structures. Its unique spiro configuration makes it valuable for studying stereochemistry and reaction mechanisms.
Biology: The compound can be used as a probe to investigate biological pathways and enzyme activities. Its structural features allow it to interact with various biological targets, making it useful in biochemical assays.
Medicine: Potential applications in drug discovery and development, particularly in designing molecules with specific biological activities. Its spiro structure may contribute to the stability and bioavailability of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The spiro structure may also influence the compound’s binding affinity and selectivity towards specific enzymes or receptors, thereby modulating their activities.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate: shares similarities with other spiro compounds such as spiro[cyclohexane-1,2’-oxirane] and spiro[cyclopentane-1,2’-oxirane].
Spiro[cyclohexane-1,2’-oxirane]: Similar spiro structure but lacks the ester functional group.
Spiro[cyclopentane-1,2’-oxirane]: Similar spiro structure but with a different ring size and no ester group.
Uniqueness
The uniqueness of this compound lies in its combination of a spiro structure with an ester functional group and an isopropyl substituent. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H16O3 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
methyl 2-propan-2-yl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-7(2)10(8(11)12-3)9(13-10)5-4-6-9/h7H,4-6H2,1-3H3 |
Clave InChI |
HRJGQZJDALXTNS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(C2(O1)CCC2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163422.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B13163427.png)
![[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol](/img/structure/B13163432.png)




![Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13163479.png)


